Ganglioside GD3 Sodium Salt Ganglioside GD3 Sodium Salt Ganglioside GD3 is synthesized by the addition of two sialic acid residues to lactosylceramide and can serve as a precursor to the formation of more complex gangliosides by the action of glycosyl- and sialyltransferases. With roles in cell proliferation and differentiation, its expression increases during development and in pathological conditions such as cancer. Furthermore, the intracellular accumulation of ganglioside GD3 can contribute to mitochondrial damage, a crucial event during apoptosis. Ganglioside GD3 has become a target for therapeutic approaches to prevent malignant properties of tumor cells like melanoma.
Brand Name: Vulcanchem
CAS No.: 62010-37-1
VCID: VC0052372
InChI: InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+]
Molecular Formula: C70H123N3Na2O29
Molecular Weight: 1516.726

Ganglioside GD3 Sodium Salt

CAS No.: 62010-37-1

Reference Standards

VCID: VC0052372

Molecular Formula: C70H123N3Na2O29

Molecular Weight: 1516.726

Ganglioside GD3 Sodium Salt - 62010-37-1

CAS No. 62010-37-1
Product Name Ganglioside GD3 Sodium Salt
Molecular Formula C70H123N3Na2O29
Molecular Weight 1516.726
IUPAC Name disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate
Standard InChI InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1
Standard InChIKey LGRBZCLULGFXOD-RGFRAFBISA-L
SMILES CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+]
Appearance Unit:25 mgPurity:98+%Physical solid
Description Ganglioside GD3 is synthesized by the addition of two sialic acid residues to lactosylceramide and can serve as a precursor to the formation of more complex gangliosides by the action of glycosyl- and sialyltransferases. With roles in cell proliferation and differentiation, its expression increases during development and in pathological conditions such as cancer. Furthermore, the intracellular accumulation of ganglioside GD3 can contribute to mitochondrial damage, a crucial event during apoptosis. Ganglioside GD3 has become a target for therapeutic approaches to prevent malignant properties of tumor cells like melanoma.
Synonyms Disialosyllactosylceramide Sodium Salt; GD3 Sodium Salt; Ganglioside D3 Sodium Salt;
Reference 1. L. Svennerholm, et al. (eds.), Structure and Function of Gangliosides, New York, Plenum, 19802. T. Kolter, R. Proia, K. Sandhoff, J. Biol. Chem., Vol. 277:29 pp. 25859-25862, 20023. H. Jennings et al., Journal of Biological Chemistry, Vol. 279:24 pp. 25390, 20044. J. Fernández-Checa et al., Journal of Biological Chemistry, Vol. 277:51 pp. 49870, 2002
PubChem Compound 137699677
Last Modified Nov 12 2021
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